

Application Note: High-Resolution Mass Spectrometry for 1-Deoxysphingolipid Profiling

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Compound of Interest

Compound Name: 1-Deoxysphingosine (m18:1(14Z))

Cat. No.: B2390603

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Introduction

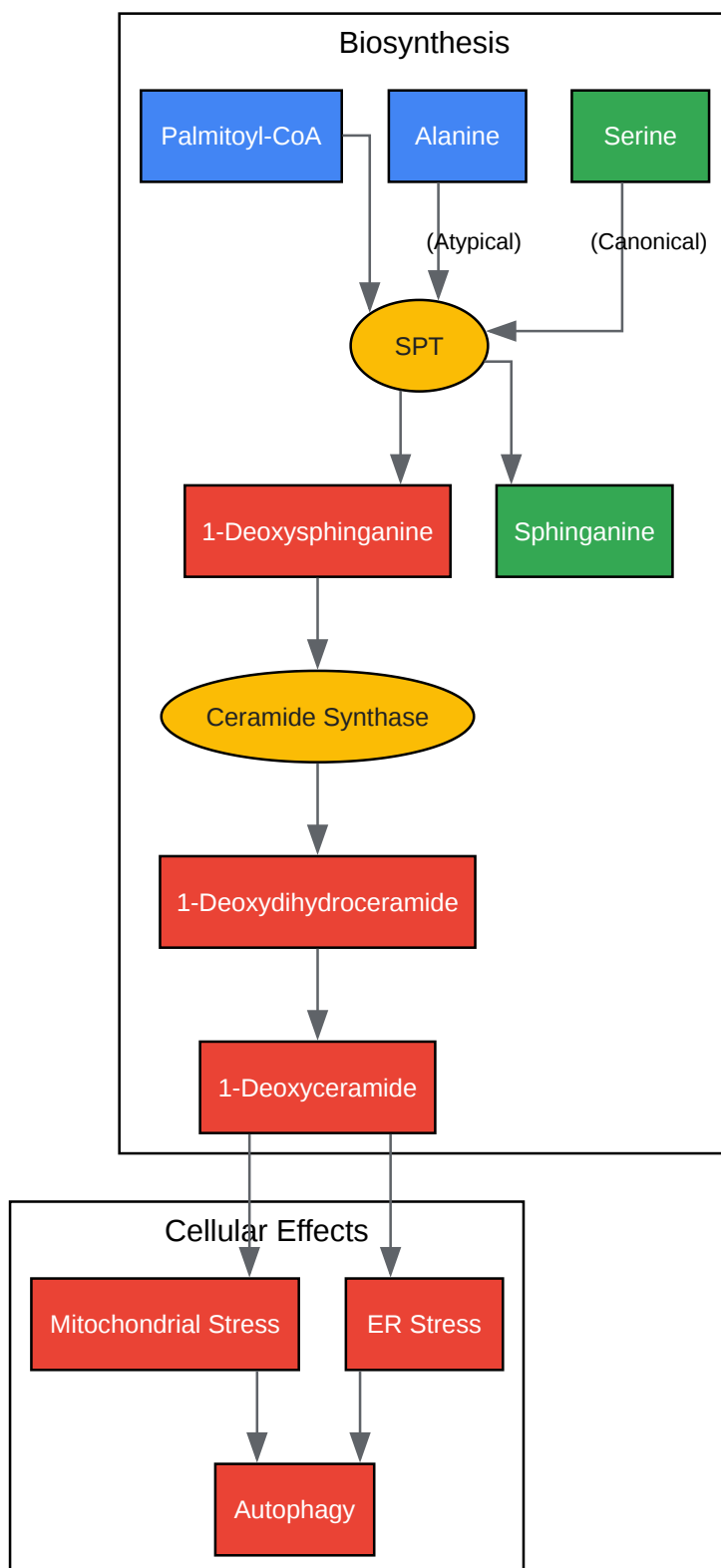
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway and conversion into complex sphingolipids.[2][3] DeoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine or glycine as a substrate instead of serine.[1] Pathologically elevated levels of 1-deoxySLs have been implicated in several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced peripheral neuropathy.[4][5][6] Their cytotoxic properties can disrupt membrane integrity and interfere with cellular signaling pathways, leading to apoptosis and inflammation.[2]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the accurate and sensitive quantification of 1-deoxysphingolipids in complex biological matrices.[7][8] This application note provides a detailed protocol for the profiling of 1-deoxysphingolipids using LC-HRMS, including sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.

1-Deoxysphingolipid Signaling and Metabolic Pathway

The biosynthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and alanine, catalyzed by serine palmitoyltransferase (SPT), leading to the formation of 1-

deoxysphinganine.[4] This is in contrast to the canonical pathway where serine is condensed with palmitoyl-CoA. 1-deoxysphinganine can then be further metabolized to 1-deoxydihydroceramide and 1-deoxyceramide.[2] The accumulation of these lipids has been shown to induce mitochondrial and endoplasmic reticulum stress, leading to autophagy.[4]



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Caption: Biosynthesis and cellular effects of 1-deoxysphingolipids.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted for the extraction of sphingolipids from biological samples such as cultured cells or tissues.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Phosphate-buffered saline (PBS)
- Methanol (CH₃OH), HPLC grade
- Chloroform (CHCl₃), HPLC grade
- Ethyl acetate, HPLC grade
- Isopropanol, HPLC grade
- Water, LC-MS grade
- Internal Standards (IS): C17-sphinganine or other appropriate odd-chain sphingolipid standards.
- Borosilicate glass tubes with Teflon-lined caps[\[10\]](#)

Procedure:

- Sample Collection and Quenching:
 - For cultured cells (approx. 10⁶ cells), wash with ice-cold PBS.[\[10\]](#)
 - Quench metabolism by adding 1 mL of ice-cold methanol.
 - For tissues (1-10 mg), homogenize in PBS.[\[10\]](#)
- Lipid Extraction:
 - To the quenched cells or tissue homogenate, add internal standards.

- Perform a two-phase liquid-liquid extraction. A commonly used method is a modified Bligh-Dyer extraction or extraction with a mixture of ethyl acetate:isopropanol:water (60:28:12 v/v/v).[6]
- Alternatively, for cells, after quenching with methanol, add cold water and then chloroform.[9]
- Vortex the mixture vigorously for 10 minutes at 4°C.[9]
- Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the phases.[9]
- Phase Separation and Collection:
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
 - To improve recovery, re-extract the remaining aqueous phase with an additional volume of the organic solvent mixture.
 - Combine the organic extracts.
- Drying and Reconstitution:
 - Dry the combined organic extracts under a gentle stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., Methanol with 1 mM ammonium formate and 0.2% formic acid).[6][9]
 - Sonicate for 10 minutes and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.[9]

LC-HRMS Analysis

Instrumentation:

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[8]

LC Method:

- Column: A C18 reversed-phase column is commonly used for sphingolipid separation.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50 °C.

HRMS Method:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Full scan with a high resolution (e.g., >70,000).
- Mass Range: m/z 200-1000.
- Data-Dependent MS/MS (ddMS2): Acquire fragmentation spectra for the most intense ions to confirm identification.
- Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to obtain informative fragment ions.



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